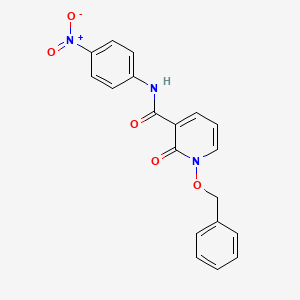

1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound features a pyridine core substituted with a benzyloxy group at position 1 and a 4-nitrophenyl carboxamide at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor scaffold .

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-18(20-15-8-10-16(11-9-15)22(25)26)17-7-4-12-21(19(17)24)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIHJKDKTIQPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated compound, such as benzyl chloride, in the presence of a base.

Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic compound, such as nitrobenzene, to introduce the nitro group.

Construction of the dihydropyridine ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as a β-keto ester, under acidic or basic conditions.

Coupling of the benzyloxy and nitrophenyl groups with the dihydropyridine ring: This final step involves the formation of an amide bond between the benzyloxy and nitrophenyl groups and the dihydropyridine ring, typically using a coupling reagent such as EDCI or DCC.

Chemical Reactions Analysis

1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy or nitrophenyl groups.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- 1-(3-Nitrobenzyl)-N-(4-Nitrophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (CAS: 941910-38-9) :

Replacing the benzyloxy group with a 3-nitrobenzyl group increases molecular weight (MW: ~409.3 vs. ~405.4 for the target compound) and introduces additional nitro-related polarity. This substitution may enhance binding to targets requiring aromatic stacking but reduce solubility . - 1-(Benzyloxy)-N-(3-Chloro-4-Fluorobenzyl)-2-Oxo-1,8-Naphthyridine-3-Carboxamide (19a): The naphthyridine ring (vs. The 3-chloro-4-fluorobenzyl substituent introduces steric bulk and halogen bonding, contributing to 31% yield in synthesis (vs. variable yields for the target compound) .

Heterocyclic Core Modifications

- (E)-4-Hydroxy-5-(4-Nitrophenyl)-N-(4-Nitrostyryl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (6d) :

The addition of a hydroxyl group at position 4 and a nitrostyryl group increases hydrogen-bonding capacity and MW (~434.3 vs. ~405.4). This correlates with a high melting point (294–296°C), suggesting strong crystal lattice interactions compared to the target compound . - 1-(Benzyloxy)-N-(4-Butylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide :

Substituting 4-nitrophenyl with 4-butylphenyl enhances hydrophobicity (higher logP), likely improving membrane permeability but reducing aqueous solubility. This modification is relevant for optimizing pharmacokinetic profiles .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

1-(Benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound has the following molecular formula:

- Molecular Formula : C17H16N2O4

- Molecular Weight : 312.32 g/mol

Its structure includes a dihydropyridine core substituted with a benzyloxy and a nitrophenyl group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the dihydropyridine ring and subsequent functionalization. Specific synthetic routes may vary, but often include reactions involving 4-nitrobenzaldehyde and other precursors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have highlighted the potential anticancer activity of related compounds. For example, certain dihydropyridine derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the nitrophenyl group is believed to enhance this activity by facilitating electron transfer processes that lead to increased oxidative stress in cancer cells .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation in bacteria and cancer cells.

- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in malignant cells.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), a series of benzyloxy-substituted dihydropyridines were evaluated for their antimicrobial efficacy. The results demonstrated that compounds with similar structures to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds was published by Johnson et al. (2023). The study reported that certain derivatives led to a remarkable decrease in viability among various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the activation of caspases and subsequent apoptosis .

| Cell Line | IC50 (µM) | Apoptotic Pathway Activated |

|---|---|---|

| MCF-7 (Breast) | 12 | Caspase-3 |

| A549 (Lung) | 15 | Caspase-9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.